(R)-(+)-8-Hydroxy-DPAT hydrobromide
(R)-(+)-8-Hydroxy-DPAT hydrobromide
Full 5-HT1A serotonin receptor agonist; more active enantiomer. Reduces hippocampal 5-HT levels following systemic administration in rats in vivo.
Brand Name:
Vulcanchem
CAS No.:
78095-19-9
VCID:
VC0004313
InChI:
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1
SMILES:
CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
Molecular Formula:
C16H26BrNO
Molecular Weight:
328.29 g/mol
(R)-(+)-8-Hydroxy-DPAT hydrobromide
CAS No.: 78095-19-9
Inhibitors
VCID: VC0004313
Molecular Formula: C16H26BrNO
Molecular Weight: 328.29 g/mol
CAS No. | 78095-19-9 |
---|---|
Product Name | (R)-(+)-8-Hydroxy-DPAT hydrobromide |
Molecular Formula | C16H26BrNO |
Molecular Weight | 328.29 g/mol |
IUPAC Name | (7R)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
Standard InChI | InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m1./s1 |
Standard InChIKey | BATPBOZTBNNDLN-PFEQFJNWSA-N |
Isomeric SMILES | CCCN(CCC)[C@@H]1CCC2=C(C1)C(=CC=C2)O.Br |
SMILES | CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Canonical SMILES | CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br |
Description | Full 5-HT1A serotonin receptor agonist; more active enantiomer. Reduces hippocampal 5-HT levels following systemic administration in rats in vivo. |
Synonyms | (2R)-(+)-8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide |
PubChem Compound | 11957570 |
Last Modified | Nov 11 2021 |
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